molecular formula C4H4F2N4O2 B14922623 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine

1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine

Cat. No.: B14922623
M. Wt: 178.10 g/mol
InChI Key: UWUHRBMKKLTFBL-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of both difluoromethyl and nitro groups in its structure makes it an interesting compound for various chemical and biological applications. The difluoromethyl group is known for its ability to enhance the lipophilicity and metabolic stability of molecules, while the nitro group is often involved in redox reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine typically involves the introduction of the difluoromethyl group and the nitro group onto a pyrazole ring. One common method is the difluoromethylation of a pyrazole precursor, followed by nitration. For example, the difluoromethylation can be achieved using difluoromethylating agents such as chlorodifluoromethane or fluoroform under basic conditions . The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of microreactors can enhance the efficiency of the difluoromethylation and nitration steps by providing precise temperature and mixing control .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.

    Substitution: Thiols, amines, basic conditions.

Major Products Formed

    Reduction of Nitro Group: 1-(Difluoromethyl)-3-amino-1H-pyrazol-5-amine.

    Substitution of Difluoromethyl Group: Various substituted pyrazoles depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-amine is unique due to the combination of the difluoromethyl and nitro groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances its lipophilicity and metabolic stability, while the nitro group allows for participation in redox reactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C4H4F2N4O2

Molecular Weight

178.10 g/mol

IUPAC Name

2-(difluoromethyl)-5-nitropyrazol-3-amine

InChI

InChI=1S/C4H4F2N4O2/c5-4(6)9-2(7)1-3(8-9)10(11)12/h1,4H,7H2

InChI Key

UWUHRBMKKLTFBL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1[N+](=O)[O-])C(F)F)N

Origin of Product

United States

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